An In-Depth Technical Guide to 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid (CAS 204847-08-5)
An In-Depth Technical Guide to 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid (CAS 204847-08-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline-4-Carboxylic Acid Scaffold and the Promise of the 2-(5-Methylfuran-2-yl) Moiety
The quinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1] Quinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[1][2] Within this esteemed class of compounds, quinoline-4-carboxylic acids represent a particularly significant subclass, with the carboxylic acid group often playing a crucial role in the molecule's interaction with biological targets.[3]
This technical guide focuses on a specific derivative, 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid (CAS 204847-08-5). This molecule uniquely combines the established quinoline-4-carboxylic acid scaffold with a 5-methylfuran substituent at the 2-position. The incorporation of the furan ring, another important pharmacophore, is anticipated to modulate the biological and physicochemical properties of the parent quinoline structure, potentially leading to novel therapeutic applications. This guide will provide a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, drawing on data from closely related analogs to build a complete technical profile.
Physicochemical Properties
Precise experimental data for 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid is not extensively available in the public domain. However, based on the known properties of its close analog, 2-(furan-2-yl)quinoline-4-carboxylic acid, and general chemical principles, we can infer a profile of its key physicochemical characteristics.[4]
| Property | Value | Source/Basis |
| CAS Number | 204847-08-5 | Public Record |
| Molecular Formula | C₁₅H₁₁NO₃ | Calculated |
| Molecular Weight | 253.25 g/mol | Calculated |
| Appearance | Expected to be a solid powder | Analogy to similar compounds |
| Melting Point | Not reported; 2-(4-Methylphenyl)quinoline-4-carboxylic acid has a melting point of 214–216 °C | [5] |
| Solubility | Likely soluble in organic solvents like DMSO and DMF; limited solubility in water is expected. The solubility of furan-based carboxylic acids is known to increase with temperature and in the presence of co-solvents like 1,4-dioxane. | [6][7] |
| XLogP3-AA | 2.5 (for 2-(furan-2-yl)quinoline-4-carboxylic acid) | [4] |
Synthesis of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid: The Pfitzinger Reaction
The most probable and widely employed synthetic route for 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction.[3][8][9] This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[8] For the synthesis of the title compound, the likely starting materials are isatin and 1-(5-methylfuran-2-yl)ethan-1-one.
Conceptual Synthesis Workflow
Caption: A conceptual workflow of the Pfitzinger reaction for the synthesis of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the synthesis of similar quinoline-4-carboxylic acid derivatives.[9][10]
Materials:
-
Isatin
-
1-(5-Methylfuran-2-yl)ethan-1-one
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve isatin in an aqueous solution of potassium hydroxide with stirring.
-
To this solution, add 1-(5-methylfuran-2-yl)ethan-1-one and ethanol.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 using hydrochloric acid or acetic acid.
-
A precipitate of the desired product, 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid, should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Anticipated)
The structural confirmation of the synthesized compound would be achieved through standard spectroscopic techniques. Based on the data for the closely related 2-(furan-2-yl)quinoline-4-carboxylic acid, the following spectral characteristics are anticipated.[11][12]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline and furan ring protons, as well as a singlet for the methyl group on the furan ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.
-
FT-IR: The infrared spectrum will likely exhibit a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid, typically in the region of 1700-1730 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer is also expected.[13]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (253.25 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the quinoline and furan rings.[14][15]
Potential Biological Activities and Therapeutic Applications
The quinoline-4-carboxylic acid scaffold is associated with a wide range of biological activities, suggesting that 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid could be a promising candidate for further investigation in several therapeutic areas.
Antimicrobial and Antifungal Activity
Quinolines and their derivatives are well-established as potent antimicrobial agents.[16][17][18] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. A study on the closely related 2-(furan-2-yl)quinoline-4-carboxylic acid demonstrated promising anti-tuberculosis activity against Mycobacterium tuberculosis, with a good minimum inhibitory concentration (MIC) comparable to standard antitubercular agents.[11] This suggests that 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid may also possess significant antibacterial properties, potentially against a broad spectrum of bacteria.
Anticancer Activity
Numerous quinoline derivatives have been investigated for their anticancer properties.[19] The proposed mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in tumor progression, induction of apoptosis, and cell cycle arrest.[19] For instance, certain 2-phenyl-quinoline-4-carboxylic acid derivatives have been shown to act as potent SIRT3 inhibitors, leading to antiproliferative effects in leukemic cell lines.[19] The presence of the furan moiety in the title compound could further enhance its potential as an anticancer agent, as furan derivatives themselves have been explored for their cytotoxic activities.
Anti-inflammatory Activity
Quinoline-based compounds have also been shown to possess significant anti-inflammatory properties.[2][20] The anti-inflammatory effects of some quinoline derivatives are thought to be mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[21] The inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines. Given the established anti-inflammatory potential of the quinoline scaffold, 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid warrants investigation for its ability to modulate inflammatory responses.
Illustrative Signaling Pathway: Potential NF-κB Inhibition
Caption: A proposed mechanism of NF-κB inhibition by quinoline derivatives, a potential pathway for the anti-inflammatory activity of the title compound.
Conclusion and Future Directions
2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid is a fascinating molecule that holds considerable promise for further investigation in the field of drug discovery. Its hybrid structure, combining the versatile quinoline-4-carboxylic acid scaffold with a methyl-substituted furan ring, suggests a high potential for diverse biological activities. While specific experimental data for this compound is limited, the information available for its close analogs provides a strong foundation for future research.
Key areas for future investigation include:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and comprehensive spectroscopic characterization are essential to provide a pure, well-characterized compound for biological evaluation.
-
Broad-Spectrum Biological Screening: The compound should be screened against a wide range of bacterial and fungal strains, as well as various cancer cell lines, to fully elucidate its therapeutic potential.
-
Mechanistic Studies: Should significant biological activity be observed, further studies to determine the precise mechanism of action will be crucial for its development as a potential therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of related analogs would provide valuable insights into the structural features required for optimal activity.
This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in exploring the potential of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid. The convergence of two well-established pharmacophores in its structure makes it a compelling candidate for the development of novel therapeutics.
References
-
Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks.
-
Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI.
-
QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum. ChemicalBook.
-
2-(Furan-2-yl)quinoline-4-carboxylic acid | C14H9NO3 | CID 697640. PubChem.
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
-
Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks.
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
-
Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate.
-
Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.
-
Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate.
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health.
-
Pfitzinger Quinoline Synthesis. Cambridge University Press.
-
Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL... PubMed.
-
Synthesis and antimicrobial activity of quinoline-based 2-pyrazolines. ResearchGate.
-
Chemistry of Pfitzinger Synthesis. Scribd.
-
The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. Benchchem.
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health.
-
A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. Indian Academy of Sciences.
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
-
FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate.
-
Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. ResearchGate.
-
Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate.
-
Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
-
2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate.
-
2-Methyl-Quinoline-4-carboxylic acid. Chem-Impex.
-
Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4‐quinoline Carboxylic Acid Derived Ligands. ePrints Soton - University of Southampton.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Furan-2-yl)quinoline-4-carboxylic acid | C14H9NO3 | CID 697640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. jchr.org [jchr.org]
- 12. jchr.org [jchr.org]
- 13. researchgate.net [researchgate.net]
- 14. chempap.org [chempap.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 20. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
C7-substituent
C6-substituent
COOH at C3Keto group at C4